molecular formula C21H20ClN5O3S B2827288 N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-65-4

N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2827288
CAS No.: 872597-65-4
M. Wt: 457.93
InChI Key: MTHNKWLSMWADTJ-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds Research has led to the development of novel heterocyclic compounds, demonstrating the versatility of pyrimidine derivatives in chemical synthesis. For instance, Hassneen and Abdallah (2003) explored new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the structural diversity achievable with pyrimidine-based compounds. This work underscores the potential of these derivatives in creating complex molecular architectures, essential for various scientific applications (Hassneen & Abdallah, 2003).

Antimicrobial and Enzyme Inhibition Studies In the quest for new antimicrobial agents, Tiwari et al. (2018) synthesized chromone-pyrimidine coupled derivatives and evaluated their antimicrobial effectiveness. Their research not only highlights the antimicrobial potential of these compounds but also delves into enzyme inhibition mechanisms, providing insights into their mode of action. This study exemplifies the application of pyrimidine derivatives in addressing microbial resistance, a growing concern in medical science (Tiwari et al., 2018).

Anticancer Activity Evaluation The search for novel anticancer agents has also benefited from research on pyrimidine derivatives. Abdellatif et al. (2014) focused on synthesizing new Pyrazolo[3,4-d]pyrimidin-4-one derivatives and assessing their anticancer activity. Their findings contribute to the development of potential therapeutic agents against cancer, showcasing the critical role of pyrimidine derivatives in oncological research (Abdellatif et al., 2014).

Design and Synthesis for Antimicrobial Agents Further exploring the antimicrobial potential, Khidre and Radini (2021) designed and synthesized novel thiazole derivatives incorporating a pyridine moiety. Their work not only demonstrates the antimicrobial activity of these compounds but also highlights the importance of design and synthesis in developing effective antimicrobial agents. Such studies are pivotal in advancing our understanding of how heterocyclic compounds can be tailored for specific biomedical applications (Khidre & Radini, 2021).

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c22-15-8-6-14(7-9-15)19(29)25-17-18(23)26-21(27-20(17)30)31-12-16(28)24-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNKWLSMWADTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.